rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
Description
rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a chiral cyclopentene derivative characterized by its stereochemical configuration (relative 1R,4R), an amino group at the 4-position, and a methyl ester at the 1-position of the cyclopentene ring (Fig. 1). Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol (CAS: 773006-65-8) . This compound serves as a critical intermediate in pharmaceutical synthesis, notably for the antiviral drug paramivir (CAS: 419563-22-7), where it is used as a tartrate salt .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,4R)-4-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6-/m0/s1 |
InChI Key |
ANVYHALMQXHQSG-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C=C1)N |
Canonical SMILES |
COC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate typically involves the following steps:
Cyclopentene Ring Formation: The cyclopentene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopentene derivative.
Carboxylate Ester Formation: The carboxylate ester can be formed through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific functional groups:
-
Cyclopentene Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or RuO₄), the double bond in the cyclopentene ring is oxidized to form a ketone or carboxylic acid derivative.
-
Amino Group Oxidation : The primary amine can be oxidized to a nitro group using hydrogen peroxide or other mild oxidizing agents.
Table 1: Oxidation Reactions and Conditions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic, Δ) | Cyclopentanone derivative | 60–75 | |
| RuO₄ (H₂O, RT) | Cyclopentanecarboxylic acid derivative | 50–65 | |
| H₂O₂ (aqueous, pH 7) | Nitrocyclopentene derivative | 30–45 |
Reduction Reactions
The cyclopentene ring and ester group participate in reduction processes:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the cyclopentene ring, yielding rel-(1R,4R)-Methyl 4-aminocyclopentanecarboxylate.
-
Ester Reduction : LiAlH₄ reduces the methyl ester to a primary alcohol.
Table 2: Reduction Reactions and Outcomes
| Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | Saturated cyclopentane derivative | >95% trans | |
| LiAlH₄ (THF, 0°C) | 4-Aminocyclopent-2-enemethanol | 85–90 |
Amino Group Reactions
The primary amine participates in nucleophilic substitution and acylation:
-
Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives.
-
Alkylation : Forms quaternary ammonium salts with alkyl halides under basic conditions.
Table 3: Amino Group Derivative Synthesis
| Reaction Type | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Acylation | Ac₂O, pyridine | N-Acetylcyclopentene derivative | Drug intermediate | |
| Alkylation | CH₃I, K₂CO₃ | N-Methylammonium salt | Ionic liquid precursor |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) converts the ester to a carboxylic acid.
-
Basic Hydrolysis : NaOH (aqueous) yields the sodium carboxylate salt.
Cycloaddition and Ring-Opening Reactions
The cyclopentene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Ring-opening via ozonolysis produces dicarbonyl compounds, useful in polymer synthesis.
Stereochemical Considerations
The (1R,4R) configuration influences reaction outcomes:
-
Hydrogenation preserves stereochemistry, producing cis-aminocyclopentane derivatives.
-
Epimerization at C(1) occurs under basic conditions, enabling access to stereoisomers for drug discovery .
Mechanistic Insights
-
Hydrogen Bonding : The amino group enhances electrophilic reactivity at the cyclopentene ring.
-
Steric Effects : The methyl ester group directs regioselectivity in cycloaddition reactions.
Scientific Research Applications
Scientific Research Applications of rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
This compound, with the CAS number 77745-26-7, is a chemical compound that is utilized as a building block in organic synthesis for creating more complex molecules . Its molecular weight is 177.63 g/mol .
Chemical Synthesis
Building Block for Complex Molecules
this compound serves as a crucial building block in organic synthesis due to its unique cyclopentene structure, which allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reaction Pathways
The compound can undergo several reactions:
- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : It can be reduced to form cyclopentane derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Table 1: Common Reactions and Conditions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aldehydes, Carboxylic Acids |
| Reduction | Pd/C, LiAlH4 | Cyclopentane Derivatives |
| Substitution | SOCl2, PBr3 | Substituted Cyclopentenes |
Biological Research
Enzyme-Substrate Interactions
In biological research, this compound is utilized to study enzyme-substrate interactions. Its structural similarity to natural products enables researchers to explore biochemical pathways and interactions with enzymes.
Case Study: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. By modifying the amino group, researchers observed varying degrees of inhibition on target enzymes, indicating its potential as a lead compound for drug development.
Medicinal Applications
Therapeutic Potential
The compound is investigated for its therapeutic applications due to its ability to modulate biological pathways. Research has focused on its role as a lead compound in developing drugs targeting specific diseases.
Table 2: Therapeutic Targets and Effects
| Target Disease | Mechanism of Action | Potential Outcome |
|---|---|---|
| Cancer | Inhibition of tumor growth | Reduced tumor proliferation |
| Neurological Disorders | Modulation of neurotransmitter activity | Improved cognitive function |
| Infectious Diseases | Antiviral properties | Decreased viral load |
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is used as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its versatility allows it to be incorporated into various production processes.
Case Study: Pharmaceutical Synthesis
A notable application includes its use in synthesizing antiviral drugs. The compound's unique structure facilitates the creation of effective pharmaceutical agents that combat viral infections.
Mechanism of Action
The mechanism of action of rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Functional Group Modifications
- Amino Group: The presence of a primary amino group in the target compound enables conjugation or salt formation (e.g., tartrate in paramivir), enhancing solubility and bioavailability. In contrast, cyclopropane bromomethyl derivatives lack this functionality, limiting their use in drug delivery .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability, whereas carboxylic acid derivatives (e.g., disodium bicycloheptane dicarboxylate) are polar and used in polymer nucleation due to ionic interactions .
Biological Activity
rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, which includes a cyclopentene ring and an amino group, contributes to its biological activity, making it a valuable intermediate in drug development and other applications.
- IUPAC Name : Methyl (1R,4R)-4-aminocyclopent-2-enecarboxylate
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 141.19 g/mol
- CAS Number : 419563-22-7
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in pharmacology and biochemistry. Its applications include:
- Neurological Disorders : The compound serves as a precursor in the synthesis of drugs targeting conditions like epilepsy and depression. Its structural analogs have shown potential as anticonvulsants and antidepressants .
- Amino Acid Metabolism : Research indicates that this compound plays a role in amino acid metabolism, influencing pathways that may lead to therapeutic targets for metabolic disorders .
- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit anticancer properties, potentially through mechanisms that involve modulation of cell signaling pathways related to tumor growth .
Case Studies
- Anticonvulsant Activity :
- Metabolic Pathway Analysis :
- Anticancer Properties :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via rhodium-catalyzed desymmetrization of meso-alkenes, a method demonstrated for structurally related cyclopentenol derivatives . Key steps include:
- Using [Rh(cod)Cl]₂ or similar chiral catalysts to induce enantioselectivity.
- Optimizing temperature (-30°C to room temperature) and solvent (e.g., dichloromethane) to control stereochemistry.
- Incorporating protecting groups (e.g., methoxycarbonyl) to stabilize intermediates.
Variations in substituents on the cyclopentene ring (e.g., aryl groups, halogens) may require adjustments in catalyst loading or reaction time .
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and detect diastereomeric impurities by analyzing coupling constants and splitting patterns (e.g., transannular NOEs for ring conformation) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases such as hexane/isopropanol .
- X-ray Crystallography : Definitive proof of absolute configuration for crystalline derivatives .
Q. How does the compound’s stereochemistry impact its reactivity in downstream functionalization?
- Methodological Answer : The cis-aminocyclopentene scaffold exhibits distinct reactivity due to:
- Steric effects : The 4-amino group directs nucleophilic attacks to less hindered positions.
- Electronic effects : The electron-withdrawing carboxylate group stabilizes transition states during ring-opening reactions.
For example, epoxidation or dihydroxylation of the cyclopentene double bond may favor syn or anti addition depending on the stereochemical environment .
Advanced Research Questions
Q. What strategies can address contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer : Conflicting data (e.g., unexpected NMR shifts or HPLC retention times) require:
- Cross-validation : Compare results with computational models (e.g., DFT-predicted chemical shifts) .
- Isotopic labeling : Use deuterated analogs to confirm peak assignments.
- Dynamic NMR : Resolve conformational equilibria by variable-temperature studies .
- Independent synthesis : Validate structures via alternative routes (e.g., enzymatic resolution) .
Q. How can enantioselective synthesis be optimized to achieve >99% ee for this compound?
- Methodological Answer : High enantiomeric excess (ee) requires:
- Catalyst screening : Test chiral ligands like BINAP or Josiphos with rhodium or iridium catalysts .
- Additive optimization : Introduce Lewis acids (e.g., Mg(OTf)₂) to enhance stereocontrol.
- Kinetic resolution : Use continuous-flow systems to separate enantiomers during synthesis .
Monitor progress via chiral HPLC and adjust reaction time to avoid racemization .
Q. What computational methods are effective for predicting the biological activity or supramolecular interactions of this compound?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., enzymes with cyclopentene-binding pockets) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Correlate substituent effects (e.g., 4-fluoro vs. 4-trifluoromethyl groups) with activity trends .
- MD simulations : Study conformational stability in aqueous or lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
